N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide

Description

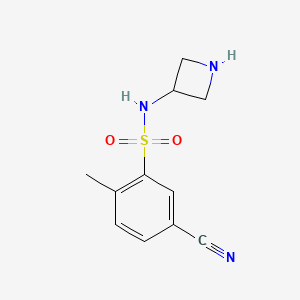

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 5-cyano and 2-methyl-substituted aromatic ring linked via a sulfonamide group to an azetidine (a four-membered nitrogen-containing heterocycle).

Properties

Molecular Formula |

C11H13N3O2S |

|---|---|

Molecular Weight |

251.31 g/mol |

IUPAC Name |

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H13N3O2S/c1-8-2-3-9(5-12)4-11(8)17(15,16)14-10-6-13-7-10/h2-4,10,13-14H,6-7H2,1H3 |

InChI Key |

NBIWLMVNPKGXKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)S(=O)(=O)NC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using appropriate cyanating agents.

Sulfonamide Formation: The benzenesulfonamide moiety is introduced through sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Cyanating agents, sulfonyl chlorides, amines.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.

Comparison with Similar Compounds

N-(Azetidin-3-yl)methanesulfonamide Hydrochloride ()

- Structural Differences : Replaces the substituted benzene ring with a simpler methylsulfonamide group.

- Key Properties :

- Reduced steric bulk due to the absence of aromatic substituents.

- Higher solubility in polar solvents compared to aromatic analogs.

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Substituents | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | C₁₁H₁₃N₃O₂S | 5-CN, 2-CH₃, Azetidine | Moderate (logP ~2.5) |

| N-(Azetidin-3-yl)methanesulfonamide | C₄H₁₀N₂O₂S·HCl | CH₃, Azetidine | High (logP ~0.8) |

2-Benzylthio-4-chloro-N-[5-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]-5-methylbenzenesulfonamide (Compound 31, )

- Structural Differences :

- Replaces azetidine with a triazine ring.

- Incorporates benzylthio, chloro, and dimethoxyphenyl groups.

- Key Properties :

- Triazine provides a planar structure for π-π interactions.

- Chloro and methoxy groups enhance lipophilicity (logP ~3.1).

- Functional Implications : The triazine ring may improve binding to enzymes like dihydrofolate reductase, where planar heterocycles are common inhibitors .

Table 2: Electronic and Steric Effects

| Compound | Heterocycle | Aromatic Substituents | logP |

|---|---|---|---|

| Target Compound | Azetidine | 5-CN, 2-CH₃ | ~2.5 |

| Compound 31 | Triazine | 4-Cl, 2-CH₃, 3,4-OCH₃ | ~3.1 |

N-(Azetidin-1-ylsulfonyl)-5-chloro-4-{[(5-chloro-6-cyclopropylpyridin-3-yl)oxy]methyl}-2-fluorobenzamide ()

- Structural Differences: Substitutes the cyano group with chloro, fluoro, and pyridinyl-ether moieties. Uses a benzamide scaffold instead of benzenesulfonamide.

- Key Properties :

- Increased molecular weight (474.34 g/mol vs. 259.3 g/mol for the target compound).

- Fluorine and pyridine enhance metabolic stability and bioavailability.

- Functional Implications : The pyridinyl-ether group may facilitate interactions with ATP-binding pockets in kinases .

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide ()

- Structural Differences: Replaces azetidine with a benzodioxol-methyl group. Lacks cyano and methyl substituents.

- Lower electron-withdrawing character compared to the cyano group.

- Functional Implications : This compound’s structural similarity to capsaicin suggests possible TRPV1 receptor modulation, contrasting with the target compound’s putative enzyme-targeting profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.